molecular formula C16H20FNO4 B1607890 (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1002732-10-6

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1607890
CAS RN: 1002732-10-6
M. Wt: 309.33 g/mol
InChI Key: VRCJPGMBINFMCH-QWHCGFSZSA-N
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Description

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, commonly known as Boc-4-fluoro-L-proline, is a synthetic amino acid with potential applications in drug development and medicinal chemistry. This compound is a derivative of proline, an important amino acid that plays a crucial role in protein synthesis and structure. Boc-4-fluoro-L-proline is a chiral compound, meaning it has two mirror-image forms, and the (3S,4R) configuration is the active form.

Mechanism of Action

Boc-4-fluoro-L-proline is believed to work by inhibiting the activity of enzymes called prolyl oligopeptidases (POPs), which are involved in the degradation of peptides. By inhibiting POPs, Boc-4-fluoro-L-proline can increase the stability and bioavailability of peptides, making them more effective as drugs. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit POPs.
Biochemical and physiological effects:
Boc-4-fluoro-L-proline has been shown to have a range of biochemical and physiological effects, including the inhibition of POPs, anti-inflammatory and analgesic effects, and the ability to increase the stability and bioavailability of peptides. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-4-fluoro-L-proline in lab experiments is its ability to increase the stability and bioavailability of peptides, making them more effective as drugs. This compound also has low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. One limitation of using Boc-4-fluoro-L-proline is its cost, as it is a synthetic compound that can be expensive to produce.

Future Directions

There are many potential future directions for research on Boc-4-fluoro-L-proline, including the development of new peptidomimetics for drug design, the investigation of its anti-inflammatory and analgesic properties, and the study of its mechanism of action. Other potential future directions include the synthesis of new derivatives of Boc-4-fluoro-L-proline, the investigation of its pharmacokinetic properties, and the development of new methods for its synthesis. Overall, Boc-4-fluoro-L-proline is a promising compound with a wide range of potential applications in drug development and medicinal chemistry.

Scientific Research Applications

Boc-4-fluoro-L-proline has been used in various scientific research applications, including drug design, protein engineering, and peptide synthesis. This compound has been shown to have potential as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug design, including the development of drugs for the treatment of cancer, infectious diseases, and neurological disorders.

properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJPGMBINFMCH-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376079
Record name (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1002732-10-6
Record name (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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